3-Ethynyl-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C10H5F3O2 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group . The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-Ethynyl-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products
Common reagents used in these reactions include palladium catalysts, trifluoromethylation reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethynyl-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Ethynyl-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: This compound has two trifluoromethyl groups instead of one ethynyl and one trifluoromethyl group.
3-Ethynyl-α,α,α-trifluorotoluene: This compound has a similar structure but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H5F3O2 |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-ethynyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h1,3-5H,(H,14,15) |
InChI Key |
GKWHSPIZHNPYNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.